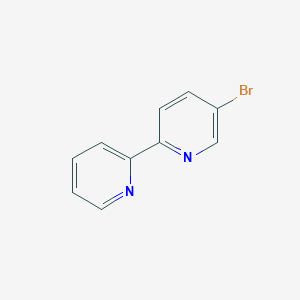

5-Bromo-2,2'-bipyridine

描述

Contextualization within Bipyridine Chemistry and its Significance as a Ligand Scaffold

2,2'-bipyridine (B1663995) (bpy) stands as one of the most utilized and recognizable ligands in the field of coordination chemistry. nih.gov Its structure, consisting of two interconnected pyridine (B92270) rings, allows it to act as a bidentate chelating agent, binding to metal ions through its two nitrogen atoms. wisdomlib.orgfiveable.me This chelation forms stable complexes with a majority of transition metal ions, which has been fundamental in advancing the understanding of the thermodynamics, kinetics, bonding, and electrochemical properties of metal complexes. nih.govwikipedia.org The versatility of the bipyridine framework allows for its functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting metal complexes for a variety of applications. researchgate.net

Within this extensive family, 5-Bromo-2,2'-bipyridine emerges as a crucial building block. guidechem.com The introduction of a bromine atom at the 5-position significantly alters the ligand's properties. This yellow crystalline solid is characterized by this bromine substituent, which imparts unique reactivity to the molecule. guidechem.com Theoretical assessments using density functional theory indicate that substituents like bromine alter both the electronic and structural properties of the bipyridine system, with inductive and resonance effects playing significant roles. researchgate.net The bromine atom acts as an electron-withdrawing group, which modifies the electron density of the pyridine rings and, consequently, the properties of the metal complexes it forms. researchgate.nettandfonline.com Furthermore, the bromine atom serves as a reactive site, allowing for further diversification through cross-coupling reactions, making this compound a valuable precursor for more complex and functionalized ligands. guidechem.comnih.gov

Overview of Halogenated Bipyridines in Advanced Materials and Catalysis

Halogenated bipyridines are integral to the development of advanced materials and catalysts due to the unique properties imparted by the halogen substituents. researchgate.netiucr.org These ligands are used as building blocks in the assembly of supramolecular structures and in materials with interesting photochemical and electrochemical behaviors. researchgate.net For instance, bipyridine-based metal complexes, including those with halogen substituents, are key components in dye-sensitized solar cells and have applications in photoluminescent materials and OLEDs. fiveable.menih.govossila.com The presence of halogens can influence the crystal packing through halogen···halogen and other non-covalent interactions, which can be used to engineer new materials. iucr.org

In catalysis, halogenated bipyridines are used in various metal-catalyzed reactions. guidechem.com The electronic modifications brought by halogens can influence the catalytic activity of the metal center. frontiersin.org For example, nickel-catalyzed reductive homocoupling of 2-halogenated pyridines is a common method for synthesizing substituted bipyridines, although it can sometimes require high catalyst loadings. nih.gov Palladium-catalyzed reactions are also widely used. acs.org this compound, in particular, forms stable complexes with transition metals and is used in fields like catalysis and materials science. guidechem.com Its complexes have been studied for their potential in various catalytic processes, including those relevant to CO2 reduction when complexed with metals like manganese. frontiersin.orgacs.org The ability to functionalize the bromo-substituted position makes it a versatile ligand for creating catalysts with tailored properties. nih.govacs.org

Research Trajectories and Future Prospects of this compound

The future research directions for this compound are centered on its utility as a versatile intermediate for creating more complex and functional molecules. nih.govacs.org The bromine atom provides a convenient handle for post-synthesis modifications through various metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.govacs.org This allows for the systematic construction of elaborate ligands designed for specific purposes, from functional materials to complex molecular topologies like catenanes and knots. nih.govspringernature.com

A significant area of exploration is the use of halogenated bipyridines in supramolecular chemistry through halogen bonding. acs.orgnih.gov The bromine atom on this compound can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of crystal structures. nih.govmdpi.com This "fine-tuning" capability is a powerful tool in crystal engineering and for designing materials with specific properties, such as porosity in metal-organic frameworks (MOFs). iucr.orgmdpi.com As the demand for novel materials in areas like biodiagnostics, photovoltaics, and organic light-emitting diodes grows, the role of this compound as a key building block is expected to expand. nih.govspringernature.com Its predictable reactivity and the stable, well-defined coordination properties of its derivatives ensure its continued importance in both fundamental and applied chemical research. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₇BrN₂ | guidechem.comnih.gov |

| Molecular Weight | 235.08 g/mol | guidechem.comnih.gov |

| Monoisotopic Mass | 233.97926 Da | guidechem.comnih.gov |

| Appearance | Yellow crystalline solid | guidechem.com |

| Topological Polar Surface Area | 25.8 Ų | guidechem.comnih.gov |

| Complexity | 163 | guidechem.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| CAS Number | 15862-19-8 | guidechem.comnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJPULCSDFBFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447305 | |

| Record name | 5-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-19-8 | |

| Record name | 5-Bromo-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,2 Bipyridine and Its Derivatives

Direct Bromination and Regioselective Synthesis

Direct bromination methods provide a straightforward, albeit sometimes harsh, route to halogenated bipyridines. The key challenge lies in controlling the regioselectivity to favor the desired 5-monobromo isomer over other polybrominated byproducts.

Bromination of 2,2'-Bipyridine (B1663995) Dihydrobromide

A scalable and frequently cited method for preparing brominated bipyridines involves the direct reaction of 2,2'-bipyridine dihydrobromide with elemental bromine. nih.govspringernature.com This process is typically conducted under demanding conditions, requiring a sealed, pressurized steel bomb reaction vessel at high temperatures (e.g., 180 °C) for extended periods, often up to three days. nih.govspringernature.comacs.org While this approach can be conducted on a multigram scale starting from inexpensive materials, it is known for its harshness, which can lead to extensive degradation and the formation of a mixture of brominated derivatives. nih.govspringernature.comacs.org

The primary product of this reaction is often the 5,5'-dibromo-2,2'-bipyridine (B102527), with the target compound, 5-bromo-2,2'-bipyridine, being formed as a minor product. nih.govspringernature.comresearchgate.net The reaction of (bpyH)Br with bromine at a lower temperature of 523 K (250 °C) was reported to yield a mixture of this compound and 6-bromo-2,2'-bipyridine. nih.gov The mechanism involves an electrophilic aromatic substitution where the Br⁺ electrophile attacks the electron-rich 5-position of the pyridine (B92270) ring. Careful control over stoichiometry is necessary to mitigate over-bromination.

Table 1: Direct Bromination of 2,2'-Bipyridine Derivatives

| Starting Material | Reagents & Conditions | Key Products | Reported Yield / Outcome | Citation |

|---|---|---|---|---|

| 2,2'-Bipyridine Dihydrobromide | Neat Bromine, 180°C, 3 days, pressurized vessel | 5,5'-Dibromo-2,2'-bipyridine (major), this compound (minor) | Scalable but harsh; poor results reported by some researchers following the procedure. | nih.govacs.org |

| (bpyH)Br | Bromine, 523 K | Mixture of this compound and 6-bromo-2,2'-bipyridine | Yields not specified. | nih.gov |

Radical Decarboxylative Bromination Strategies

To circumvent the harsh conditions and lack of selectivity seen in direct halogenation, radical decarboxylative bromination offers a more targeted approach. researchgate.netresearchgate.net This method, often referred to as a Barton-type radical bromination, avoids direct functionalization of the bipyridine core. The process typically involves converting a bipyridine carboxylic acid into a more reactive derivative, such as an acid chloride or a thiohydroxamic ester. researchgate.net

This reactive intermediate then undergoes decarboxylative bromination when treated with a bromine source like bromotrichloromethane (B165885) (BrCCl₃) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net For example, thiohydroxamic esters of aromatic carboxylic acids have been shown to undergo clean decarboxylative bromination upon treatment with bromotrichloromethane. researchgate.net This strategy allows for the selective synthesis of compounds like this compound by starting with the corresponding 2,2'-bipyridine-5-carboxylic acid derivative. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to construct C-C bonds with high precision and functional group tolerance. These methods are instrumental in both the primary synthesis of the this compound scaffold and its subsequent elaboration into more complex molecules. nih.gov

Stille Coupling Reactions for this compound Elaboration

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is a powerful and efficient method for synthesizing this compound and its derivatives. acs.orgmdpi.com An effective synthesis involves the palladium-catalyzed coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. researchgate.netacs.org This reaction, typically catalyzed by Pd(PPh₃)₄ in DMF at 90°C, can produce this compound in yields ranging from 70% to 90%. researchgate.netacs.org

This methodology can also be used to create more complex derivatives, such as 5-bromo-5'-alkyl-2,2'-bipyridines, by using appropriately substituted 2-trimethylstannylpyridine reagents. acs.org Furthermore, this compound itself is a valuable intermediate that can be further functionalized. For instance, the selective stepwise functionalization of the related 5,5'-dibromo-2,2'-bipyridine via consecutive Stille couplings has been demonstrated in detail, highlighting the utility of this reaction for building complex molecular topologies. nih.govspringernature.com A significant drawback, however, is the high toxicity associated with the organotin reagents required for the reaction. mdpi.com

Table 2: Stille Coupling Reactions for Bipyridine Synthesis

| Substrates | Catalyst & Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 2,5-Dibromopyridine and 2-Trimethylstannylpyridine | Pd(PPh₃)₄, DMF, 90°C | This compound | 70-90% | researchgate.netacs.org |

| 2,5-Dibromopyridine and 5-Alkyl-2-trimethylstannylpyridine | Pd(PPh₃)₄, DMF, 90°C | 5-Bromo-5'-alkyl-2,2'-bipyridine | 70-90% | acs.org |

Negishi Coupling for Bipyridine Functionalization

As an alternative to the toxic organotins used in Stille reactions, Negishi coupling utilizes more benign organozinc reagents. mdpi.com This palladium- or nickel-catalyzed reaction is a powerful tool for preparing bipyridines due to its high yields, mild conditions, and excellent functional group tolerance. mdpi.comorgsyn.orgwikipedia.org The reaction couples an organic halide, such as a bromopyridine, with an organozinc compound. wikipedia.org

Various 5-substituted 2,2'-bipyridines have been synthesized from substituted 2-chloropyridines and a pyridyl zinc reagent through a modified Negishi cross-coupling reaction. organic-chemistry.org Optimization studies found that a palladium complex with tri-tert-butylphosphane (tBu₃P) was particularly effective. organic-chemistry.org Catalysts such as PdBr(Ph)(PPh₃)₂ have also shown high activity. mdpi.com The versatility of Negishi coupling allows for the synthesis of a wide array of bipyridine derivatives, making it a cornerstone in the synthesis of ligands for drug discovery and materials science. mdpi.com

Table 3: Negishi Coupling Reactions for Bipyridine Synthesis

| Substrates | Catalyst & Conditions | Product Type | Key Features | Citation |

|---|---|---|---|---|

| 2-Pyridyl zinc halides and Bromopyridines | Pd(dba)₂ and XPhos | 2,2'-Bipyridine derivatives | Complements existing methods for coupling 2-pyridyl organometallics. | mdpi.com |

| Substituted 2-Chloropyridines and Pyridyl zinc reagent | Pd complex with tBu₃P | 5-Substituted 2,2'-bipyridines | Good to excellent yields, avoids toxic organotin reagents. | organic-chemistry.org |

| 2-Bromopyridine and Organozinc reagent | Tetrakis(triphenylphosphine)palladium(0) | Unsymmetrical 2,2'-bipyridines | General method for unsymmetrical bipyridines. | wikipedia.org |

Suzuki Coupling and Related Cross-Coupling Strategies

The Suzuki coupling reaction, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most widely used cross-coupling methods for constructing C(sp²)–C(sp²) bonds. mdpi.com It is frequently employed for the synthesis of bipyridine structures. mdpi.com For instance, this compound can be coupled with various arylboronic acids using a palladium catalyst to generate more complex, functionalized bipyridine ligands. nih.gov

A typical Suzuki reaction involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like sodium carbonate. mdpi.comnih.gov A known challenge in this synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com Despite this, the stability and commercial availability of many boronic acids make the Suzuki reaction a highly attractive and practical route for the elaboration of this compound into novel functional materials. mdpi.com

Table 4: Suzuki Coupling Reaction for Bipyridine Functionalization

| Substrates | Catalyst & Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| This compound and (1H-Indol-4-yl)boronic acid | Pd(PPh₃)₄, Toluene | 4-(1H-indol-4-yl)-2,2'-bipyridine | Not specified | nih.gov |

| Pyridyl boronic acids and Bromopyridines | Pd(PPh₃)₄, Na₂CO₃ | 2,2'-Bipyridine derivatives | Moderate (50-65%); requires high catalyst loading. | mdpi.com |

Reductive Symmetric Coupling Methodologies yielding this compound

Reductive symmetric coupling represents a significant strategy for the synthesis of bipyridine scaffolds. In the context of this compound, it is important to note that it is often a secondary product in reactions targeting its disubstituted analogue.

Research has shown that the reductive symmetric coupling of 2,5-dibromopyridine is a high-yield pathway to 5,5'-Dibromo-2,2'-bipyridine. nih.govacs.orgnih.gov This reaction is typically achieved using reagents like hexa-n-butyldistannane, with yields for the dibrominated product reported to be in the range of 70% to 90%. nih.govacs.orgnih.gov In scalable, multigram syntheses of 5,5'-dibromo-2,2'-bipyridine, this compound is consistently produced as a minor product. springernature.comnih.gov This indicates that the conditions promoting the homocoupling of 2,5-dibromopyridine can also lead to a limited degree of mono-coupling, although this is not the primary synthetic route for obtaining this compound.

| Starting Material | Coupling Method | Primary Product | This compound Yield | Primary Product Yield | Reference |

|---|---|---|---|---|---|

| 2,5-dibromopyridine | Reductive Symmetric Coupling with hexa-n-butyldistannane | 5,5'-Dibromo-2,2'-bipyridine | Minor Product | 70-90% | nih.govacs.orgnih.gov |

Functionalization and Derivatization via Electrophilic and Nucleophilic Pathways

The bromine atom and the aromatic rings of this compound provide sites for further chemical modification. These transformations are key to creating a diverse range of derivatives with tailored properties for applications in areas such as catalysis and materials science.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 5-position of the bipyridine ring is susceptible to nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for significant structural diversification.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds by coupling this compound with boronic acids or their esters. For instance, the reaction of 4-bromo-2,2'-bipyridine (B89133) with arylboronic acids is a known method, and similar principles apply to the 5-bromo isomer, making it a versatile method for creating aryl-substituted bipyridines. nih.govmdpi.com

Sonogashira Coupling: This coupling reaction introduces alkynyl groups onto the bipyridine core by reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govcore.ac.uk This method has been successfully applied to synthesize 4-alkynylated and 4-arylated 2,2'-bipyridines from 4-bromo-2,2'-bipyridine, demonstrating the utility of this reaction for bromo-bipyridine substrates. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the synthesis of aminobipyridine derivatives. The process involves the palladium-catalyzed reaction of an aryl halide, such as this compound, with primary or secondary amines. rsc.orgvulcanchem.comorganic-chemistry.orgresearchgate.net This method is an expedient route to a variety of secondary and tertiary aminopyridines. researchgate.net

| Reaction Type | Reactant | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(Ph₃P)₄ | C-C (Aryl-Bipyridine) | nih.govmdpi.com |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (Alkynyl-Bipyridine) | nih.govcore.ac.uk |

| Buchwald-Hartwig Amination | Amine | Pd(OAc)₂, electron-rich phosphine (B1218219) ligand | C-N (Amino-Bipyridine) | researchgate.net |

Electrophilic Aromatic Substitution on the Bipyridine Framework

The 2,2'-bipyridine ring system is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net Direct electrophilic substitution on this compound is challenging.

To achieve electrophilic substitution, such as nitration, the bipyridine ring typically needs to be activated. This is often accomplished by forming the N-oxide of the bipyridine. The N-oxide is more susceptible to electrophilic attack, which then directs the incoming electrophile to specific positions on the ring, such as the 4-position. researchgate.netresearchgate.net For instance, 2,2'-bipyridyl N-oxide can be nitrated to form the 4,4'-dinitro compound. researchgate.net However, specific examples of direct electrophilic aromatic substitution on the this compound framework are not extensively documented in the reviewed literature, suggesting that such reactions are not synthetically straightforward.

Bromomethylation of Methyl-Substituted Bipyridines for Further Derivatization

While not a direct functionalization of this compound, the bromomethylation of methyl-substituted bipyridines is a relevant synthetic strategy for creating reactive intermediates that can be further derivatized. These bromomethylated compounds are valuable precursors for more complex bipyridine ligands.

A common and effective method for this transformation is the radical bromination of a methyl group at the 5-position of a 2,2'-bipyridine derivative. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is generally carried out in an inert solvent like carbon tetrachloride under reflux conditions. This method reliably produces the corresponding bromomethyl derivative, which can then undergo various nucleophilic substitution reactions at the bromomethyl group.

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-Methyl-2,2'-bipyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) | Reflux | 5-(Bromomethyl)-2,2'-bipyridine | core.ac.uk |

Coordination Chemistry and Metal Complexation of 5 Bromo 2,2 Bipyridine

Ligand Design Principles and Coordination Modes

5-Bromo-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995), a classic bidentate ligand in coordination chemistry. nih.gov The presence of the bromine atom at the 5-position significantly influences its electronic properties and, consequently, its coordination behavior. The design principles of ligands based on this compound often leverage the electron-withdrawing nature of the bromine substituent. This modification can tune the energy levels of the ligand's orbitals, which in turn affects the photophysical and electrochemical properties of the resulting metal complexes. nih.gov

The most common coordination mode for this compound is as a chelating bidentate ligand, where both nitrogen atoms bind to a single metal center, forming a stable five-membered ring. mdpi.com This mode of coordination is prevalent in complexes with a wide range of transition metals. Less frequently, it can act as a monodentate ligand or as a bridging ligand connecting multiple metal centers. mdpi.com The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and extended ligand architectures. ossila.comnih.gov This versatility makes this compound a valuable building block in the design of functional coordination compounds. acs.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal precursor, such as a metal halide or a labile complex, with the ligand in a suitable solvent. researchgate.netnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-visible spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods provide detailed information about the structure, bonding, and electronic properties of the complexes.

Ruthenium complexes containing this compound have been extensively studied due to their interesting photophysical and electrochemical properties, which are relevant for applications in areas such as solar energy conversion and light-emitting devices. nih.govscispace.com The general structure of these complexes often involves a ruthenium(II) center coordinated to one or more this compound ligands, along with other ancillary ligands. mdpi.comrsc.org

The bonding in these complexes is characterized by a significant degree of metal-to-ligand charge transfer (MLCT), where electron density is transferred from the ruthenium d-orbitals to the π* orbitals of the bipyridine ligand upon photoexcitation. nih.govdur.ac.uk The presence of the electron-withdrawing bromine atom can lower the energy of the ligand's π* orbitals, leading to a red-shift in the MLCT absorption and emission bands. nih.gov

The photophysical properties of these ruthenium complexes are highly tunable. For instance, mixed-ligand complexes containing both this compound and other functionalized polypyridyl ligands can exhibit broad and intense MLCT absorption bands and strong photoluminescence in the red region of the spectrum. nih.govscispace.com The redox potentials of these complexes are also influenced by the bromo-substituent, with the ligand-centered reduction occurring at more positive potentials compared to complexes with unsubstituted bipyridine. rsc.org

Table 1: Photophysical and Electrochemical Data for Selected Ruthenium Complexes

| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Redox Potential (V vs. Ag/AgCl) | Reference |

| [Ru(bpy)₂(5-Br-bpy)]²⁺ | Not specified | Not specified | Ru(III)/Ru(II): ~1.3 | rsc.org |

| [Ru(L₁)(L₂)(NCS)₂]¹ | 514 (69,700) | 686 | Ligand-based | nih.govscispace.com |

¹ L₁ = 4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine, L₂ = 5-(trans-2-methyl-2-butenoic acid)-1,10-phenanthroline.

Iridium(III) complexes incorporating this compound are of significant interest due to their strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as phosphorescent sensors. ossila.comdur.ac.uk These complexes typically feature a cyclometalated iridium(III) center, where the iridium is bonded to both a carbon and a nitrogen atom of another ligand, with this compound acting as an ancillary ligand.

The electronic properties of these iridium complexes are governed by the interplay between the metal-centered d-orbitals and the orbitals of both the cyclometalating and the bipyridine ligands. mdpi.com The luminescence in these complexes often arises from a triplet metal-to-ligand or ligand-to-ligand charge transfer excited state. mdpi.com The introduction of the bromine atom on the bipyridine ligand can influence the energy of these excited states, thereby tuning the emission color of the complex. soton.ac.uk For example, strategic placement of substituents on the ligands allows for the tuning of emission across the visible spectrum. soton.ac.uk

Platinum(II) complexes containing this compound have been investigated for their photoluminescent properties and redox behavior. ingentaconnect.comresearchgate.net These complexes often exhibit square-planar geometries and can display intense photoluminescence in solution and in the solid state. The redox behavior of these complexes is often quasi-reversible. ingentaconnect.comresearchgate.net The bromine atom on the bipyridine ligand can be used as a handle for further synthetic modifications, such as in the preparation of NNC-coordinating ligands for platinum(IV) complexes. nih.gov

Iron(II) and cobalt(II) complexes with substituted bipyridine ligands, including derivatives of this compound, have been studied for their electrochromic and spectral properties. jcsp.org.pkresearchgate.net For instance, an iron(II) complex with a bromo-substituted bipyridine ligand has been shown to exhibit reversible electrochromism, changing color from blue in the reduced state to pale yellow in the oxidized state. jcsp.org.pkresearchgate.net In contrast, the corresponding cobalt(II) complex did not show significant electrochromic behavior in the visible region. jcsp.org.pkresearchgate.net These studies highlight how the choice of metal center can dramatically influence the properties of the resulting complex. Spectroscopic studies, including UV-Vis and IR, are crucial for characterizing these complexes and understanding their electronic structure. jcsp.org.pkresearchgate.netacs.orgresearchgate.net

The versatility of this compound as a ligand extends beyond transition metals to include lanthanides. In lanthanide complexes, the bipyridine unit can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The bromine substituent can influence the efficiency of this energy transfer process. For example, in certain dinuclear lanthanide complexes bridged by a bipyrimidine ligand, the presence of bromo substituents was found to enhance intramolecular magnetic exchange interactions. Tripod-type ligands incorporating this compound units have also been designed for the simultaneous coordination of transition metals and lanthanides, creating heterometallic assemblies with interesting photophysical properties. urfu.ru

Mechanistic Investigations of Metal-Ligand Interactions

The interaction between this compound and metal ions is a dynamic process that has been the subject of various mechanistic studies. The nitrogen atoms of the bipyridine ring act as electron donors, forming coordinate bonds with the metal center. The formation of these metal-ligand bonds is often a stepwise process, with the rates and equilibrium constants of each step being influenced by factors such as the nature of the metal ion, the solvent, and the presence of other coordinating species.

Mechanistic investigations often employ techniques such as spectroscopy and kinetics to elucidate the pathways of complex formation and dissociation. For instance, studies on related bipyridine ligands have shown that the initial coordination of one nitrogen atom is followed by the rapid chelation of the second nitrogen atom to form a stable five-membered ring. The electronic effects of the bromo substituent in this compound can modulate the electron density on the nitrogen atoms, thereby affecting the kinetics and thermodynamics of these steps.

Furthermore, the metal-ligand interactions in complexes of this compound can be probed by studying their reactivity. For example, the photoinduced reduction of carbon dioxide mediated by tricarbonylbromo(2,2'-bipyridine)rhenium(I) has been the subject of mechanistic investigation, highlighting the role of the bipyridine ligand in facilitating electron transfer processes. acs.org The bromo-substituent can also serve as a handle for further functionalization, allowing for the synthesis of more complex ligand architectures and the study of their metal-ligand interactions.

Chelate Effect and Stability Constants in Bipyridine Complexes

The chelate effect is a fundamental concept in coordination chemistry that describes the enhanced stability of complexes containing chelating ligands, such as this compound, compared to those with analogous monodentate ligands. uwimona.edu.jmlibretexts.org This increased stability is primarily an entropy-driven phenomenon. When a bidentate ligand like bipyridine replaces two monodentate ligands, the total number of independent species in solution increases, leading to a favorable increase in entropy. uwimona.edu.jm

While specific stability constants for this compound complexes are not extensively tabulated in readily available literature, the general principles of bipyridine complex stability apply. The stability of these complexes is influenced by several factors:

Nature of the Metal Ion: The stability of the complex depends on the charge, size, and electronic configuration of the metal ion.

Basicity of the Ligand: The electron-withdrawing nature of the bromine atom in this compound slightly reduces the basicity of the nitrogen atoms compared to unsubstituted 2,2'-bipyridine, which can lead to slightly lower stability constants.

The Chelate Ring: The five-membered chelate ring formed by bipyridine ligands is highly stable.

For comparison, the stability constants for some metal complexes with the parent 2,2'-bipyridine are well-documented and provide a benchmark for understanding the behavior of its derivatives. It is generally observed that complexes with 2,2'-bipyridine ligands are significantly more stable than those with an equivalent number of pyridine (B92270) ligands. nih.gov

Spectroscopic and Analytical Characterization Techniques for 5 Bromo 2,2 Bipyridine Systems

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Bromo-2,2'-bipyridine in solution. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the two pyridine (B92270) rings exhibit distinct chemical shifts and coupling patterns, which allows for their unambiguous assignment. The proton signals for the brominated pyridine ring typically appear at δ 8.66 (d, 1H), 8.41 (d, 1H), and 7.86 (dd, 1H) ppm. nih.gov The protons on the unsubstituted pyridine ring resonate at different frequencies. The characteristic splitting patterns, arising from spin-spin coupling between adjacent protons, provide crucial information about their relative positions. For instance, an ortho coupling constant is typically larger than a meta or para coupling constant. scribd.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms in the bipyridine core generally appear in the range of 121 to 157 ppm. nih.gov Specifically, the anticipated peaks for a related bipyridine derivative were observed at 156.21, 149.98, 137.86, 136.88, 129.74, 124.81, and 121.32 ppm. nih.gov

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to further confirm the assignments by revealing correlations between coupled protons and between protons and their directly attached carbons, respectively. arkat-usa.org

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The infrared spectrum of 2,2'-bipyridine (B1663995), a closely related compound, shows characteristic peaks for C=N stretching vibrations around 1596 cm⁻¹, C=C stretching vibrations between 1434-1476 cm⁻¹, and C-H stretching vibrations in the range of 735-766 cm⁻¹. researchgate.net In derivatives, these band positions can shift, providing insights into the electronic effects of substituents. researchgate.net The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the 515-690 cm⁻¹ region of the spectrum. instanano.com

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound and its derivatives are investigated using electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy. The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Ruthenium(II) complexes containing bipyridyl ligands, for example, characteristically display broad and intense metal-to-ligand charge transfer (MLCT) absorption bands in the visible region, typically between 400 and 700 nm. nih.gov For some heterobinuclear Ru(II)/Fe(II) complexes with a ligand derived from this compound, MLCT absorption is observed around 450 nm. asianpubs.org

Photoluminescence spectroscopy provides information about the emissive properties of the compound after it has been excited by light. For instance, certain platinum(II) complexes incorporating bipyridine derivatives have been shown to emit light in the deep blue region of the spectrum (373–417 nm). researchgate.net The study of these optical properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and photosensitizers.

Mass Spectrometry (MALDI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. The exact mass of this compound is 233.97926 Da. nih.gov In high-resolution mass spectrometry (HRMS), the measured mass-to-charge ratio (m/z) can be used to confirm the molecular formula. For example, a ruthenium complex containing a bipyridine ligand showed a calculated m/z of 708.06965 for [C60H46N1296Ru2P2F12]²⁺, with the found value being 708.0693. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information.

Electrochemical Analysis (Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry is employed to study the redox properties of this compound and its metal complexes, revealing information about their ability to gain or lose electrons. This technique is particularly important for applications in areas like redox flow batteries and electrocatalysis. frontiersin.org For instance, bipyridinium salts have been investigated as anolytes in aqueous redox flow batteries. frontiersin.org The cyclic voltammograms of these compounds can show reversible or quasi-reversible oxidation and reduction waves. For example, two new 2,2'-bipyridine derivatives displayed reversible two-electron oxidation and reduction waves. nih.gov The redox potentials are influenced by the molecular structure and the nature of any coordinated metal ions. frontiersin.org The electrochemical behavior of platinum(II) complexes with bipyridine derivative supporting ligands has been shown to exhibit a quasi-reversible process. researchgate.net

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. The experimental results are compared with the theoretically calculated percentages based on the molecular formula (C₁₀H₇BrN₂) to confirm the purity and composition of the synthesized compound. This technique has been used to verify the stoichiometry of metal complexes containing substituted bipyridine ligands. jcsp.org.pk

Table of Spectroscopic and Analytical Data for this compound and Related Systems

| Technique | Parameter | Observed Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) | 8.66 (d), 8.41 (d), 7.86 (dd) ppm | nih.gov |

| ¹³C NMR | Chemical Shift (δ) | 121 - 157 ppm | nih.gov |

| FTIR | Vibrational Frequency (cm⁻¹) | C-Br stretch: 515-690 | instanano.com |

| UV-Vis | Absorption λ_max | MLCT bands: ~400-700 nm | nih.gov |

| Mass Spec. | Exact Mass | 233.97926 Da | nih.gov |

| Cyclic Voltammetry | Redox Behavior | Reversible/Quasi-reversible waves | researchgate.netnih.gov |

Theoretical and Computational Studies of 5 Bromo 2,2 Bipyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of 5-bromo-2,2'-bipyridine and how it participates in chemical reactions. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key output of these calculations is the mapping of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. scribd.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. irjweb.com For this compound, the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyridine (B92270) rings influences the energies of these frontier orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: scribd.com

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other substituted bipyridines and predicting its behavior in reactions such as metal complexation or cross-coupling. mdpi.com

Table 1: Illustrative Reactivity Descriptors from Quantum Chemical Calculations This table presents the types of data obtained from quantum chemical calculations. Specific values for this compound are dependent on the chosen computational method and basis set.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Electrophilicity (ω) | χ² / 2η | Propensity to act as an electrophile |

Density Functional Theory (DFT) Applications to Molecular and Complex Systems

Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceptionally popular due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For this compound, DFT is used to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and the dihedral angle between the two pyridine rings. In its ground state, 2,2'-bipyridine (B1663995) is known to have a coplanar structure with the nitrogen atoms in a trans conformation to minimize steric hindrance. wikipedia.org

DFT calculations also generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the nitrogen atoms, indicating their role as the primary sites for metal coordination, and positive potential (blue) in other regions.

Furthermore, DFT is extensively applied to study the properties of metal complexes containing the this compound ligand. By calculating the structure and orbital energies of a complex, such as one with ruthenium or iridium, researchers can understand the nature of the metal-ligand bonds and analyze the charge transfer that occurs upon complexation. ossila.comnih.gov These calculations are crucial for designing new complexes for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics. ossila.com

Molecular Dynamics Simulations for Supramolecular Assembly

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations apply classical mechanics to model the behavior of larger, more complex systems, such as the assembly of molecules into larger structures.

For this compound, MD simulations can be employed to understand how it participates in the formation of supramolecular structures. These are large, ordered assemblies of molecules held together by non-covalent interactions like hydrogen bonds or π-π stacking. By simulating the interactions of many this compound molecules, potentially in the presence of metal ions, researchers can observe the dynamic process of self-assembly. These simulations can predict the most stable arrangements, such as helices or grids, and provide insight into the kinetics and thermodynamics of their formation. A detailed understanding of these dynamic processes is crucial for designing new nanodevices and functional materials.

Prediction of Spectroscopic Properties and Reaction Pathways

A powerful application of computational chemistry is the prediction of spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. doi.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* transitions within the aromatic rings. ossila.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. acs.orgru.nl This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of particular bonds or functional groups within the this compound molecule.

Computational methods are also invaluable for mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy of a reaction and predict its feasibility. For this compound, this could involve modeling its synthesis via a Stille coupling reaction or its subsequent functionalization, providing insights into the reaction mechanism at a molecular level. nih.gov

Applications of 5 Bromo 2,2 Bipyridine in Advanced Functional Materials and Technologies

Catalytic Applications in Organic Synthesis

The bipyridine moiety is a privileged scaffold for constructing ligands in transition metal catalysis due to its excellent coordination properties. The presence of a bromine atom in 5-Bromo-2,2'-bipyridine provides a convenient synthetic handle for further chemical modification through cross-coupling reactions, enabling the synthesis of a diverse range of ligands for various catalytic applications.

Cross-Coupling Catalysis for Carbon-Carbon Bond Formation

This compound is a key intermediate for creating more elaborate bipyridine ligands through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is reactive towards palladium-catalyzed reactions such as the Suzuki and Stille couplings, allowing for the introduction of new aryl, vinyl, or alkyl groups. organic-chemistry.orgwikipedia.orguwindsor.calibretexts.org These reactions effectively use this compound as a scaffold to build larger, more complex ligands which can then be used to form metal complexes for various catalytic C-C bond-forming reactions.

For instance, the Stille coupling provides a versatile method for the C-C bond formation between organostannanes and organic halides. organic-chemistry.org The stepwise functionalization of related compounds like 5,5'-dibromo-2,2'-bipyridine (B102527) via consecutive Stille couplings demonstrates the utility of the bromo-bipyridine motif as a building block for functional materials. nih.govresearchgate.net Similarly, the Suzuki reaction, which couples organoboron compounds with organic halides, is widely used to synthesize substituted biphenyls and other conjugated systems. wikipedia.orglibretexts.org Brominated pyridines are effective substrates in Suzuki reactions for producing novel pyridine (B92270) derivatives with moderate to good yields. nih.gov This reactivity allows chemists to synthesize a vast library of substituted bipyridine ligands, each with fine-tuned steric and electronic properties to optimize a specific catalytic transformation.

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Significance |

|---|---|---|---|

| Suzuki Coupling | Organoboronic acid/ester + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Forms biaryl compounds and conjugated systems. wikipedia.orgnih.gov |

| Stille Coupling | Organostannane + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄) | Versatile C-C bond formation with high functional group tolerance. organic-chemistry.orgnih.govresearchgate.net |

Role in Asymmetric Catalysis

A significant application of ligands derived from this compound is in the field of asymmetric catalysis, where the goal is to synthesize chiral molecules with high enantioselectivity. By starting with this compound, chemists can synthesize axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands. rsc.orgrsc.orgnih.gov These specialized ligands can coordinate to a metal center, creating a chiral environment that directs the outcome of a chemical reaction.

A notable example is the use of these chiral bipyridine ligands in palladium-catalyzed asymmetric oxidative [2 + 2] annulation of arylboronic acids and alkenes. rsc.orgrsc.org This reaction provides an efficient route to a diverse range of chiral benzocyclobutenes, which are important structural motifs in bioactive molecules. rsc.org The tunability of the ligands, achieved by introducing different substituents at the 5 and 5' positions (originally the bromo-positions), allows for the fine-tuning of the catalyst's electronic and steric properties, leading to excellent enantioselectivities. rsc.orgrsc.orgresearchgate.net

| Ligand Type | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Axially chiral 5,5'-substituted 2,2'-bipyridine | Pd-catalyzed [2+2] annulation of arylboronic acids and alkenes | Moderate to good | Excellent | rsc.org |

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the activation of small molecules through single-electron transfer (SET) processes. acs.org Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands like 2,2'-bipyridine, are the most common photocatalysts. acs.orgethz.chnih.gov The prototypical catalyst, tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺, absorbs visible light to reach an excited state that can engage in redox reactions with organic substrates. acs.org

This compound serves as a critical precursor for creating modified bipyridine ligands used in these photocatalysts. The bromine atom allows for the attachment of other functional groups or for the incorporation of the bipyridine unit into larger systems, such as polymers or macromolecular structures. This modification is a key strategy for tuning the photophysical and electrochemical properties of the resulting catalyst, such as its absorption spectrum, excited-state lifetime, and redox potentials. ethz.ch By altering the ligands, researchers can design photocatalysts tailored for specific transformations, including reductive dehalogenations and radical additions. acs.org Ruthenium complexes featuring substituted bipyridine ligands are also effective catalysts for processes like the photooxidation of thioethers. nih.gov

Optoelectronic and Photonic Materials

The 2,2'-bipyridine scaffold is a fundamental component in the design of materials for optoelectronic and photonic devices. Its ability to form stable complexes with a variety of metals (especially ruthenium and iridium) and its rigid, conjugated structure are key to its utility. This compound is an essential starting material, as its reactive bromine site enables the synthesis of complex, functional molecules required for these technologies. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, phosphorescent emitters based on heavy metal complexes, such as those of iridium(III) and ruthenium(II), are crucial for achieving high efficiencies. These complexes can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Bipyridine ligands are central to the structure of many of these emissive materials. rsc.orgutexas.edu

This compound is used to synthesize the complex bipyridine ligands that coordinate to the metal center. Through cross-coupling reactions at the bromo-position, various aromatic and heteroaromatic groups can be attached to the bipyridine core. nih.govresearchgate.net These modifications allow for precise tuning of the emission color, quantum yield, and charge-transport properties of the resulting metal complex. rsc.org Furthermore, bipyridine-based molecules have been developed as high-performance electron-transport materials (ETMs) for OLEDs. rsc.org The strategic design of these molecules can promote a desirable horizontal molecular orientation in thin films, boosting device performance. rsc.org

| Device Component | Operating Voltage (@ 1000 cd m⁻²) | Power Efficiency (@ 1000 cd m⁻²) | External Quantum Efficiency (@ 1000 cd m⁻²) | Reference |

|---|---|---|---|---|

| 2,2′-Bipyridine-based ETM | 3.2 V | 74 lm W⁻¹ | 21% | rsc.org |

Organic Photovoltaic Devices

In the realm of solar energy, this compound is a valuable building block for constructing photosensitizers used in dye-sensitized solar cells (DSSCs), a prominent type of organic photovoltaic technology. nih.govresearchgate.netmdpi.com DSSCs operate based on the principle of a molecular sensitizer (a dye) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

| Sensitizer Type | Redox Shuttle | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|---|---|

| Engineered Porphyrin Dye (SM315) | Cobalt(II/III) | 13% | 18.1 mA cm⁻² | 0.91 V | researchgate.net |

Dye-Sensitized Solar Cells (DSSCs)

The 2,2'-bipyridine ligand and its derivatives are fundamental components in the molecular engineering of ruthenium-based photosensitizers, which are central to the function of dye-sensitized solar cells (DSSCs). mdpi.com this compound serves as a crucial intermediate for creating ancillary ligands in highly efficient ruthenium(II) polypyridyl complexes. The bromine atom provides a reactive handle for introducing various functional groups to tune the photophysical and electrochemical properties of the dye.

Ruthenium complexes incorporating bipyridine ligands are renowned for their intense metal-to-ligand charge transfer (MLCT) absorption bands in the visible spectrum, high stability, and long-lived excited states, all of which are prerequisites for efficient charge injection into the semiconductor photoanode (typically TiO₂) of a DSSC. nih.govnih.gov The modification of the bipyridine ligand, often starting from the brominated precursor, allows for the optimization of the dye's performance. For instance, introducing electron-donating groups can enhance light-harvesting capabilities and shift absorption to longer wavelengths. mdpi.com

Table 1: Photovoltaic Performance of Representative Ruthenium(II) Bipyridyl Complexes in DSSCs

| Sensitizer | Voc (mV) | Jsc (mA·cm⁻²) | FF (%) | η (%) | Redox Couple | Reference |

| 4a | 682 | 8.06 | 62 | 3.39 | I⁻/I₃⁻ | nih.gov |

| 2a | 410 | 3.26 | 51 | 0.68 | Co(dmbipy)₃²⁺/³⁺ | nih.gov |

| 2b | 390 | 1.96 | 57 | 0.44 | Co(dmbipy)₃²⁺/³⁺ | nih.gov |

| Z907 | 520 | 4.86 | 53 | 1.33 | Co(dmbipy)₃²⁺/³⁺ | nih.gov |

| N719 | - | - | - | 7.74 | I⁻/I₃⁻ | mdpi.com |

| IMA5 | - | - | - | 5.54 | I⁻/I₃⁻ | rsc.org |

| IMA2+IMA5 | - | - | - | 6.25 | I⁻/I₃⁻ | rsc.org |

Photosensitizers in Energy Transfer Processes

Complexes derived from this compound are highly effective photosensitizers, primarily due to the favorable photophysical properties of ruthenium(II) polypyridyl complexes. researchgate.netnih.gov These properties are dominated by the metal-to-ligand charge transfer (MLCT) excited state, which is relatively long-lived and can participate in energy or electron transfer processes. nih.gov The ability to chemically modify the bipyridine ligand allows for the fine-tuning of the energy levels of the molecular orbitals, thereby controlling the energy of the MLCT state and the complex's redox potentials. researchgate.net

Upon absorption of light, the ruthenium complex is promoted to an excited state. This energy can then be transferred to an acceptor molecule, a fundamental process in applications such as photodynamic therapy and artificial photosynthesis. The rigidity and chelating nature of the bipyridine ligand contribute to the stability and favorable excited-state lifetime of the complex. nih.gov For instance, incorporating bipyridine ligands into rigid, cage-like structures can significantly enhance emission quantum yields and excited-state lifetimes (e.g., up to 2800 ns), which is beneficial for energy transfer applications. nih.gov

The energy transfer process is governed by the energy levels of the donor (the photosensitizer) and the acceptor. The triplet excited state energy is a particularly critical parameter. Ruthenium(II) bipyridine complexes typically have triplet energies in the range of 2.0–2.2 eV, which can be modulated through ligand design to meet the requirements of specific energy transfer applications. rsc.org

Conjugated Polymers and Molecular Rods

The bromine atom on this compound is a key functional group that enables its use as a monomer in the synthesis of π-conjugated polymers and molecular rods. The C-Br bond is susceptible to various palladium- or nickel-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Kumada couplings. nih.gov These reactions allow for the formation of new carbon-carbon bonds, linking the bipyridine units into extended, conjugated polymer backbones. acs.org

Polymers containing 2,2'-bipyridine units are of significant interest due to their unique electronic and optical properties, which are derived from the extended π-system. acs.org These materials can be highly photoluminescent and their emission properties can be tuned by chemical modification or by coordination with metal ions. acs.org The bipyridine units within the polymer chain can act as chelating sites, allowing for the creation of metallopolymers with properties that can be modulated by the incorporated metal ion.

Molecular rods, which are rigid, linear oligomers, have also been prepared using brominated bipyridines. These structures are useful for studying intramolecular energy and electron transfer processes and for constructing well-defined nanoscale architectures. The Stille coupling reaction, for example, has been employed to synthesize 5-bromo-5'-alkyl-2,2'-bipyridines, which are precursors to these rigid molecular structures.

Supramolecular Architectures and Molecular Devices

The 5,5'-disubstituted-2,2'-bipyridine motif, readily accessible from this compound, is a cornerstone in the field of supramolecular chemistry. Its excellent coordination properties are harnessed to direct the assembly of complex, functional architectures and molecular devices. cmu.edu

Construction of Functional Assemblies

The bidentate, chelating nature of the 2,2'-bipyridine unit makes it an ideal building block for constructing discrete supramolecular assemblies through coordination with metal ions. By combining bipyridine-containing ligands with metal ions that have specific coordination geometries (e.g., tetrahedral, octahedral), a wide variety of architectures such as cages, rings, and helicates can be formed. These assemblies can encapsulate guest molecules, act as catalysts, or function as sensors. The bromine atom on the 5-position can be used to link the bipyridine unit to other molecular components, enabling the construction of multifunctional systems.

Self-Assembly Processes and Halogen Bonding Interactions

Beyond metal coordination, the bromine atom of this compound can participate directly in directing self-assembly through halogen bonding. acs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair on a nitrogen atom. mdpi.com This interaction is directional and its strength is comparable to that of a hydrogen bond, making it a powerful tool in crystal engineering. mdpi.comnih.gov

In co-crystals, 2,2'-bipyridine derivatives can act as ditopic halogen bond acceptors, interacting with halogen bond donors. acs.org Studies on co-crystals formed between bipyridine derivatives and various halogen bond donors, such as N-haloimides or perfluorinated iodobenzenes, have provided detailed insight into the geometry and strength of these interactions. acs.orgacs.org The formation of I···N or Br···N halogen bonds is a dominant interaction that dictates the resulting supramolecular structure, which can range from discrete motifs to 1D chains or 2D layered structures. acs.org

Table 2: Halogen Bond Parameters in Co-crystals of Bipyridine Derivatives

| Interaction Type | Donor Molecule | Acceptor Molecule | Distance (Å) | % Relative Shortening | Angle (°) | Reference |

| I···N | NIS | 4,4'-diMebpy | 2.112 | 36.0 | 173.6 | acs.org |

| I···N | NIS | 6,6'-diMebpy | 2.103 | 33.3 | 177.1 | acs.org |

| I···N | 1,4-diiodotetrafluorobenzene | 5-bromo-3,4'-bipyridine | 2.827 | - | 178.6 | researchgate.net |

| Relative shortening is calculated with respect to the sum of the van der Waals radii. |

Design of Complex Molecular Topologies (Catenanes, Knots)

The synthesis of mechanically interlocked molecules, such as catenanes (interlocked rings) and knots, represents a significant challenge in chemistry. The 2,2'-bipyridine unit has been instrumental in the development of template-directed strategies to overcome this challenge. nih.govrsc.org In a common approach, multiple bipyridine units are incorporated into flexible or semi-rigid ligand strands. The addition of a metal ion with a specific coordination preference (e.g., tetrahedral Cu(I) or octahedral Fe(II)) templates the folding or weaving of these strands into a pre-knotted or pre-catenated arrangement. whiterose.ac.uk

This interwoven intermediate is then covalently captured, typically through a ring-closing reaction like olefin metathesis, to form the final, stable topological entity. After the topology is secured, the templating metal ion can often be removed to yield the metal-free molecular knot or catenane. Ligands derived from 5,5'-disubstituted-2,2'-bipyridines are explicitly cited as versatile building blocks for these complex molecular topologies, including trefoil and pentafoil knots.

Chemo/Biosensing Applications

The design of selective and sensitive chemical sensors is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. This compound and its derivatives have emerged as valuable components in the construction of novel chemo- and biosensors due to their ability to form stable complexes with metal ions and to be integrated into larger π-conjugated systems that exhibit responsive optical and electronic properties.

Fluoride Ion Detection via Bipyridine Derivatives

The detection of fluoride ions is of considerable importance due to the narrow window between the beneficial and toxic effects of fluoride in biological systems and drinking water. Bipyridine derivatives, when functionalized with borane species, can act as effective photosensors for fluoride ions. The underlying mechanism of this detection is based on the strong Lewis acid-base interaction between the boron center of the organoboron compound and the fluoride ion.

This interaction disrupts the π-conjugation within the sensor molecule, leading to a noticeable change in its photophysical properties, such as a shift in the absorption or emission spectra, which can be detected visually or by spectroscopic methods. This phenomenon is often referred to as a "turn-on" or "turn-off" sensory response. For instance, conjugated triarylboryl donor-acceptor systems supported by a 2,2'-bipyridine core have been investigated for their "turn-on" fluoride sensing capabilities. The complexation of fluoride with the boron atom alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a distinct change in its fluorescence emission.

While specific studies detailing the use of this compound in this exact application are not prevalent, the bromine atom serves as a key functional handle for introducing the necessary borane moieties through cross-coupling reactions. The electron-withdrawing nature of the bromine atom can also influence the Lewis acidity of the boron center, potentially modulating the sensitivity and selectivity of the fluoride sensor.

Table 1: Bipyridine-Based Organoboron Systems for Fluoride Ion Sensing

| Sensor Type | Detection Mechanism | Observable Change |

|---|---|---|

| Triarylboryl-Bipyridine | Fluoride binding to Boron | "Turn-on" fluorescence |

| Organoboron-Bipyridine | Interruption of π-conjugation | Colorimetric/Fluorometric shift |

Electrochemical Applications

The electrochemical properties of this compound make it a valuable precursor for the synthesis of materials used in electrochemical devices. The bipyridine unit can coordinate with various metal ions to form redox-active complexes, and the bromo-substituent allows for polymerization or surface immobilization.

Electrochromic Materials

Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. These materials are of great interest for applications in smart windows, displays, and sensors. Both conjugated polymers and metallopolymers are prominent classes of organic electrochromic materials. nsf.govscispace.comresearchgate.net

The bromine atom in this compound provides a reactive site for the synthesis of electrochromic polymers through cross-coupling reactions. For example, electrodeposited copolymers based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and dithiophene derivatives have been shown to be high-performance electrochromic materials. mdpi.com This demonstrates the utility of bromo-functionalized aromatic compounds as monomers for the creation of polymers with tunable electrochromic properties.

Furthermore, this compound can be used as a ligand to synthesize metallopolymers with electrochromic properties. The bipyridine unit chelates to a metal center, and the bromo-substituent can be used as a point of attachment for polymerization. The resulting metallopolymers can exhibit reversible color changes associated with the redox processes of the metal center and/or the organic ligands. The synthesis of electrochromic metallopolymers through the polycondensation of transition-metal complexes with dialdehydes is a known strategy, and functionalized bipyridine ligands can be incorporated into such systems. researchgate.net

Table 3: this compound in Electrochromic Materials

| Material Type | Role of this compound | Resulting Property |

|---|---|---|

| Conjugated Polymers | Monomer precursor | Tunable electrochromism |

| Metallopolymers | Ligand for metal centers | Redox-driven color change |

Structure Activity/property Relationships in 5 Bromo 2,2 Bipyridine Derivatives

Influence of Bromine Substitution on Electronic and Steric Properties

The bromine atom at the 5-position of the 2,2'-bipyridine (B1663995) scaffold exerts a significant influence on the molecule's electronic and steric landscape. This substitution is foundational for the subsequent derivatization and tuning of the compound's properties.

Electronic Properties: The bromine atom is an electronegative element, and as such, it acts as an electron-withdrawing group through the sigma (σ) bond framework via the inductive effect. This withdrawal of electron density from the pyridine (B92270) ring affects the energy levels of the molecular orbitals. Specifically, it lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can be observed electrochemically, as the reduction potential of the molecule is anodically shifted upon complexation with metal ions, indicating a change in the electronic environment. researchgate.net The presence of the bromine atom also influences the molecule's ability to participate in non-covalent interactions, such as halogen bonding, which is a directional interaction between the electrophilic region of the bromine and a nucleophile.

Steric Properties: While not excessively bulky, the bromine atom does introduce a degree of steric hindrance. This can influence the preferred conformation of the molecule in both its free and complexed states. The steric presence of the bromine can affect the planarity of the bipyridine rings and influence the kinetics and thermodynamics of metal complex formation. For instance, the synthesis of derivatives via coupling reactions at the bromine position can be influenced by the steric accessibility of the reaction site. researchgate.net

Ligand Modification Effects on Metal Complex Stability and Reactivity

The stability and reactivity of metal complexes derived from 5-Bromo-2,2'-bipyridine can be systematically altered by further modification of the ligand. The bromine atom often serves as a synthetic handle for introducing a wide array of functional groups, each imparting distinct properties to the final complex.

Chelate Effect : As a bidentate ligand, 2,2'-bipyridine forms a stable five-membered ring with a metal ion. The stability of this chelate can be further enhanced or modified by substituents.

Electronic Effects : Introducing electron-donating groups (EDGs) onto the bipyridine frame generally increases the electron density on the nitrogen donor atoms. This enhances the ligand's basicity and typically leads to the formation of more stable metal complexes. Conversely, additional electron-withdrawing groups (EWGs) can decrease the stability.

Steric Effects : Bulky substituents introduced near the coordination site can create steric hindrance, potentially weakening the metal-ligand bond and reducing the complex's stability.

The reactivity of the resulting metal complexes is also heavily dependent on the nature of the ligand modifications. For example, incorporating redox-active moieties, such as ferrocene (B1249389), can introduce new electrochemical behaviors in the complex. researchgate.net The ligand framework can also influence the kinetics of substitution reactions at the metal center.

Tuning of Photophysical and Electrochemical Properties through Derivatization

Derivatization of this compound is a powerful tool for tuning the photophysical and electrochemical properties of the resulting compounds and their metal complexes. The bromine atom is an excellent leaving group for cross-coupling reactions, allowing for the introduction of various aryl, vinyl, or other functional groups.

Photophysical Properties: The absorption and emission properties of bipyridine-containing molecules are highly sensitive to their chemical structure. In metal complexes, particularly with ruthenium(II) or iridium(III), these properties are dominated by metal-to-ligand charge transfer (MLCT) transitions. globalscientificjournal.com By modifying the this compound ligand, one can systematically alter the energy of the HOMO and LUMO, thereby tuning the energy of the MLCT band.

Extended Conjugation : Adding conjugated groups to the bipyridine core generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net

Push-Pull Systems : Creating a "push-pull" architecture by introducing an electron-donating group at one end of the molecule and an electron-withdrawing group at the other can lead to strong intramolecular charge transfer (ICT) characteristics, often resulting in large Stokes shifts and solvent-dependent emission (solvatochromism).

Quantum Yield : The fluorescence quantum yield can be significantly affected by the nature of the substituents. For instance, introducing certain α-(N-biphenyl) groups can lead to an increase in quantum yield. acs.org

The table below summarizes the effect of different substituents on the photophysical properties of α-arylamino-2,2'-bipyridine derivatives. acs.org

| Substituent Group | Emission Maximum (λem) in THF (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) in THF (%) |

| Methoxy- | Not specified | 7543.99 | 4 |

| 4-Methoxyphenyl | Not specified | 7056.13 | 21 |

Electrochemical Properties: The redox potentials of these molecules can also be precisely controlled through derivatization. The introduction of electron-donating groups makes the molecule easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (less negative potential). For example, in ferrocene-appended bipyridine ligands, complexation to a metal ion like palladium(II) or copper(I) causes an anodic shift in the oxidation potential of the ferrocene unit, indicating that the metal center acts as an electron-withdrawing group. researchgate.net

The table below shows the electrochemical data for a ferrocene-bipyridine ligand and its metal complexes. researchgate.net

| Compound | E½ (Fc⁺/Fc) (V) | E½ (Cu²⁺/Cu⁺) (V) |

| 5-ferrocenyl-2,2'-bipyridine | +0.55 | - |

| [Cu(5-ferrocenyl-2,2'-bipyridine)₂]⁺ | +0.66 | +0.81 |

| [Pd(5-ferrocenyl-2,2'-bipyridine)Cl₂] | +0.67 | - |

Correlation between Molecular Structure and Material Performance

A direct correlation exists between the molecular structure of this compound derivatives and their performance in functional materials. By rationally designing the ligand, materials with specific functionalities for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors can be realized.

OLEDs and Photovoltaics : The 5,5'-disubstituted-2,2'-bipyridine motif is a key building block for materials used in OLEDs and photovoltaics. researchgate.net The photoluminescence and electrochemiluminescence of ruthenium complexes make them excellent candidates for emissive layers in OLEDs. globalscientificjournal.com The energy levels (HOMO/LUMO) of these materials, which are tuned by ligand derivatization, are critical for efficient charge injection, transport, and recombination, ultimately determining the efficiency and color of the device.